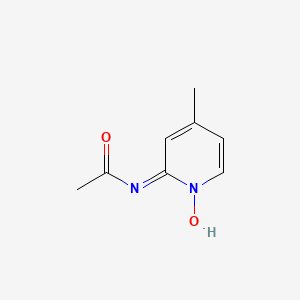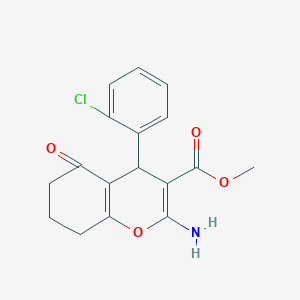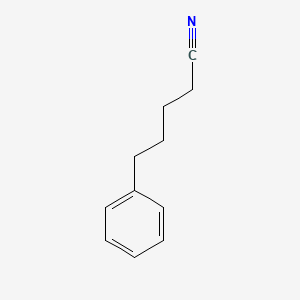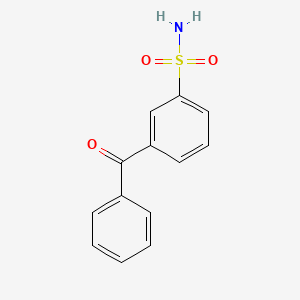
(E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime is an organic compound with the molecular formula C14H13NO3 It is characterized by the presence of a hydroxy group, a methoxy group, and an oxime functional group attached to a phenylmethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime typically involves the reaction of (2-Hydroxy-4-methoxyphenyl)(phenyl)methanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The oxime formation proceeds via the nucleophilic addition of hydroxylamine to the carbonyl group of the ketone, followed by dehydration to yield the oxime.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound’s hydroxy and methoxy groups can participate in various biochemical pathways, modulating enzyme activity and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone: Lacks the oxime group, which may result in different chemical reactivity and biological activity.
(E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone hydrazone:
(E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone semicarbazone: Contains a semicarbazone group, which may exhibit distinct biological activities.
Uniqueness
(E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime is unique due to the presence of the oxime group, which imparts specific chemical reactivity and potential biological activities not found in its analogs. The combination of hydroxy, methoxy, and oxime groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
51674-04-5 |
|---|---|
Formule moléculaire |
C14H13NO3 |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-methoxyphenol |
InChI |
InChI=1S/C14H13NO3/c1-18-11-7-8-12(13(16)9-11)14(15-17)10-5-3-2-4-6-10/h2-9,16-17H,1H3/b15-14+ |
Clé InChI |
CGMYMXLVMLLWHC-CCEZHUSRSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)/C(=N/O)/C2=CC=CC=C2)O |
SMILES canonique |
COC1=CC(=C(C=C1)C(=NO)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(4-methylphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11998856.png)


![n,n-Diethyl-2-hydroxy-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11998860.png)
![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998869.png)
![N-[2-(diethylamino)ethyl]-N'-(1,3-thiazol-2-yl)ethanediamide](/img/structure/B11998870.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11998872.png)



![4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B11998895.png)
![4-(6-Methoxy[1,1'-biphenyl]-3-yl)-4-oxobutanoic acid](/img/structure/B11998902.png)

